4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol
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Overview
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol is an organic compound with a complex structure that includes an ethoxycarbonyl group, a fluorine atom, and a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the ethoxycarbonyl group would produce alcohols.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by inhibiting radical chain oxidation processes . The ethoxycarbonyl and fluorine groups can influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid: Shares the ethoxycarbonyl and fluorine groups but differs in its boronic acid moiety.
4-Ethoxycarbonylphenylboronic Acid: Similar structure but lacks the fluorine atom.
Uniqueness
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both an ethoxycarbonyl group and a fluorine atom makes it particularly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-fluoro-4-(4-hydroxy-3-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-3-20-16(19)13-6-4-12(9-14(13)17)11-5-7-15(18)10(2)8-11/h4-9,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPARESFLFXWAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684028 |
Source
|
Record name | Ethyl 3-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-93-8 |
Source
|
Record name | Ethyl 3-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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